molecular formula C15H19NO5S3 B13121104 prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B13121104
M. Wt: 389.5 g/mol
InChI Key: SYGQOQMOWHKADP-YBJIMNJPSA-N
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Description

Prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique bicyclic structure, which includes a thia-azabicycloheptene core, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the thia-azabicycloheptene core through a cyclization reaction.
  • Introduction of the oxothiolan-3-yl group via a thiol-ene reaction.
  • Functionalization of the core structure with the hydroxyethyl and oxo groups through selective oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This includes:

  • Use of high-purity starting materials.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines are employed under mild conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

This compound has potential applications in medicine, particularly in the development of new drugs. Its unique structure may offer advantages in terms of specificity and efficacy.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s unique structure allows it to bind selectively to certain enzymes or receptors, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares the thia-azabicycloheptene core but differs in functional groups.

    Cephalosporin: Another β-lactam antibiotic with a similar core structure but different side chains.

    Carbapenem: Contains a similar bicyclic structure but with variations in the sulfur and nitrogen atoms.

Uniqueness

Prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[320]hept-2-ene-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C15H19NO5S3

Molecular Weight

389.5 g/mol

IUPAC Name

prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C15H19NO5S3/c1-3-5-21-14(19)11-15(22-9-4-6-24(20)7-9)23-13-10(8(2)17)12(18)16(11)13/h3,8-10,13,17H,1,4-7H2,2H3/t8-,9+,10+,13-,24?/m1/s1

InChI Key

SYGQOQMOWHKADP-YBJIMNJPSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CCS(=O)C3)C(=O)OCC=C)O

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)OCC=C)O

Origin of Product

United States

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